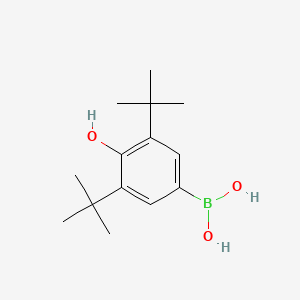

2-(Dibenzylamino)-2-methylpropanenitrile

Descripción general

Descripción

2-(Dibenzylamino)-2-methylpropanenitrile is a chemical compound that is part of a broader class of organic molecules which include dibenzylamino substituents. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of dibenzylamino groups. For instance, dibenzylselenonium dicyanomethylide, a related compound, reacts with triphenylphosphine to produce 2-benzyl-2-cyano-3-phenylpropanenitrile, which shares a similar structural motif . Additionally, macrocyclization reactions involving 2,3-bis(dibenzylamino)-2Z-butene-1,4-dinitriles lead to porphyrazinato derivatives, indicating the versatility of dibenzylamino-containing precursors in synthesizing complex macrocyclic structures .

Molecular Structure Analysis

The molecular structure of compounds with dibenzylamino groups has been studied using various experimental and theoretical methods. For example, the crystal structure analysis of a zwitterionic molecule closely related to this compound has been performed, providing insights into the stable E-isomer in the solid state . Similarly, the stereochemistry of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been assigned through NMR spectroscopy and single-crystal X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of dibenzylamino compounds can vary significantly. For instance, N,N-dibenzyl-2-aminopropanal, a compound with a similar backbone to this compound, undergoes an unusual rearrangement to N,N-dibenzyl-1-aminopropanone, which involves a 1,2-methyl shift followed by a 1,2-hydrogen shift . Moreover, photoinduced debenzylation reactions of dibenzylamino derivatives have been studied, revealing complex reaction pathways and the formation of various debenzylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzylamino derivatives are influenced by their molecular structure. For example, the cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol exhibits unusual conformational behavior in both solution and solid-state, which is attributed to the axial conformation of the amino group . Additionally, the antiproliferative activity of 2,6-dibenzylamino-3,5-dicyanopyridines against human cancer cell lines suggests that the dibenzylamino group can impart significant biological activity to the molecules .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Alcohols

2-(Dibenzylamino)-2-methylpropanenitrile has been utilized in the asymmetric synthesis of alcohols. Clayden et al. (1998) describe a method where nucleophilic additions to a derivative of this compound, (S)-2-(dibenzylamino)-3-phenylpropanal, lead to enantiomerically pure 2-substituted alcohols. This process involves a stereospecific rearrangement and ozonolysis, highlighting the compound's utility as a chiral auxiliary in synthesizing chiral alcohols (Clayden, McCarthy, & Cumming, 1998).

Anticancer Activity

Research by Cocco et al. (2005) explored the anticancer properties of derivatives of this compound, specifically 2,6-dibenzylamino-3,5-dicyanopyridines. These compounds showed significant antiproliferative activity against various human cancer cell lines, indicating potential therapeutic applications (Cocco, Congiu, Lilliu, & Onnis, 2005).

Photoreactions and Organic Synthesis

Hasegawa et al. (1990) investigated the photoreactions of derivatives of this compound, demonstrating their potential in organic synthesis. Their work showed that certain derivatives undergo photocyclization through remote hydrogen transfer, providing insight into the synthesis of complex organic compounds (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Corrosion Inhibition

Leçe et al. (2008) explored the use of Schiff base compounds, including derivatives of this compound, as corrosion inhibitors for mild steel. They found that these compounds effectively inhibited corrosion, demonstrating their practical application in materials science (Leçe, Emregül, & Atakol, 2008).

Chiral Building Blocks in Organic Synthesis

Reetz and Lee (2001) identified N,N-dibenzylamino aldehydes, related to this compound, as valuable chiral building blocks in synthetic organic chemistry. They demonstrated the transformation of these aldehydes into various organic compounds, highlighting the versatility of this chemical class (Reetz & Lee, 2001).

Propiedades

IUPAC Name |

2-(dibenzylamino)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-18(2,15-19)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMOHEGEOSPTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)